(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one
CAS No.: 444006-08-0
Cat. No.: VC6690407
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444006-08-0 |
|---|---|
| Molecular Formula | C20H25N3O3S |
| Molecular Weight | 387.5 |
| IUPAC Name | (5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-7-5-16(6-8-17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+ |
| Standard InChI Key | YDTWLZQYXCKVCX-NBVRZTHBSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a thiazole ring core substituted at position 2 with a 4-acetylpiperazine group and at position 5 with a 4-butoxybenzylidene moiety. The (E)-configuration of the benzylidene double bond is critical for its spatial arrangement and intermolecular interactions. Key structural descriptors include:
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IUPAC Name: (5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one
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SMILES:
CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C -
InChIKey: YDTWLZQYXCKVCX-NBVRZTHBSA-N
The acetylpiperazine group introduces a tertiary amine and an acetylated nitrogen, enhancing solubility and potential receptor-binding capabilities. The 4-butoxybenzylidene substituent contributes hydrophobic character, influencing membrane permeability.
Physicochemical Properties
While solubility data remain unreported, the molecular weight (387.5 g/mol) and logP value (estimated via XLogP3-AA as ~3.1) suggest moderate lipophilicity, suitable for crossing biological membranes . The presence of hydrogen bond acceptors (O, S, N) and donors (N-H) facilitates interactions with biological targets.
Synthesis and Structural Elucidation
Synthetic Pathways
Thiazole derivatives are typically synthesized via cyclocondensation of thioureas with α-haloketones or through Hantzsch thiazole synthesis. For this compound, a plausible route involves:
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Formation of the Thiazole Core: Reaction of 4-butoxybenzaldehyde with thiourea derivatives to form a thiazolidinone intermediate.
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Introduction of Acetylpiperazine: Nucleophilic substitution at the thiazole’s 2-position using 1-acetylpiperazine under basic conditions .
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Benzylidene Incorporation: Knoevenagel condensation between the thiazolidinone and 4-butoxybenzaldehyde to install the (E)-configured benzylidene group .
A related synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles demonstrated the utility of chalcone intermediates in constructing complex heterocycles, highlighting the role of C-H⋯π interactions in stabilizing intermediates .
Crystallographic and Spectroscopic Characterization
While crystallographic data for this specific compound are unavailable, analogous thiazole derivatives exhibit planar thiazole rings and T-shaped molecular geometries. For example, (5E)-2-(4-acetylpiperazin-1-yl)-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one (PubChem CID: 1591609) crystallizes with intermolecular C-H⋯S and C-H⋯π interactions, stabilizing its lattice . Spectroscopic techniques (IR, NMR, MS) would confirm functional groups and regiochemistry, with characteristic signals for the acetyl (δ ~2.1 ppm in ¹H NMR) and butoxy groups (δ ~3.4–4.0 ppm) .
Comparative Analysis of Thiazole Derivatives
Key Observations:
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Substituent Effects: Hydrophobic groups (e.g., butoxy) enhance membrane permeability, while polar groups (e.g., hydroxy) improve solubility .
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Stereoelectronic Factors: The (E)-configuration optimizes conjugation and target binding, as seen in MBB’s activity .
Future Directions and Research Gaps
Experimental Studies
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In Vivo Toxicity: Assess acute and chronic toxicity in animal models.
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Target Identification: Use proteomics to identify binding partners (e.g., kinases, DNA topoisomerases).
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Structure-Activity Relationships (SAR): Synthesize analogs with varied alkoxy chains to optimize potency.
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